1,5-DIMETHYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID

Description

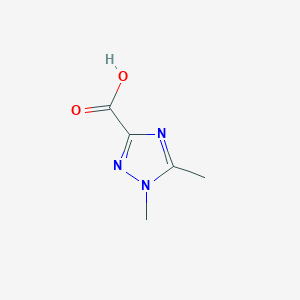

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-6-4(5(9)10)7-8(3)2/h1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQFXUXPDNGZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Keto Acid Cyclization

Methylhydrazine reacts with ethyl 3-oxobutanoate under acidic conditions to form the triazole ring. The reaction proceeds via initial hydrazone formation, followed by cyclodehydration catalyzed by polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA). The carboxylic acid group is introduced through hydrolysis of the ester intermediate. For example, heating methylhydrazine with ethyl 3-oxobutanoate in refluxing ethanol with PTSA yields the 1,5-dimethyltriazole intermediate, which is subsequently saponified using aqueous NaOH to afford the target carboxylic acid.

Key Parameters

Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysts, particularly copper and silver, have been utilized to enhance regioselectivity and reaction efficiency in triazole synthesis. These methods often leverage [3+2] cycloaddition strategies.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Adaptations

While CuAAC is traditionally associated with 1,2,3-triazoles, modifications enable its application to 1,2,4-triazoles. For instance, reacting methyl azide with a propiolic acid derivative in the presence of Cu(I) catalysts generates 1,5-disubstituted triazoles. Subsequent methylation at position 1 using methyl iodide completes the substitution pattern.

Reaction Conditions

Silver-Mediated Cyclization

Silver nitrate catalyzes the cyclization of N-methylthioureas with α-keto acids, yielding 1,2,4-triazole-3-carboxylic acids. The thiourea intermediate undergoes desulfurization and cyclization under mild conditions, with the carboxylic acid group retained from the keto acid precursor.

Optimization Insights

Diazonium Salt Coupling Approaches

Diazonium salts serve as versatile intermediates for introducing aromatic and heteroaromatic substituents. For this compound, diazonium salts derived from methylamine react with β-keto esters in a stepwise fashion.

Diazotization and Cyclocoupling

Methylamine is diazotized using NaNO₂ and HCl, forming a diazonium chloride intermediate. Coupling with ethyl acetoacetate in alkaline medium generates a hydrazone, which undergoes cyclization upon heating. Acidic hydrolysis then converts the ester to the carboxylic acid.

Critical Factors

Oxidative Cyclization Strategies

Oxidative methods are particularly effective for constructing the triazole ring while introducing electron-withdrawing groups like carboxylic acids.

I₂/TBHP-Mediated Oxidation

A metal-free approach employs iodine and tert-butyl hydroperoxide (TBHP) to oxidize N-methyl amidrazones. The reaction proceeds via radical intermediates, with the carboxylic acid group introduced through oxidative cleavage of a propargyl alcohol precursor.

Conditions and Outcomes

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and limitations of the discussed methods:

| Method | Catalyst/Reagent | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine-Keto Acid | PTSA | 80–100°C | 65–72 | High functional group tolerance | Requires harsh hydrolysis conditions |

| Cu-Catalyzed Cycloaddition | CuI | 70°C | 58–64 | Regioselective | Multi-step methylation required |

| Silver-Mediated Cyclization | AgNO₃ | RT | 70–75 | Mild conditions | Limited substrate scope |

| Diazonium Salt Coupling | H₂SO₄ | 0–100°C | 60–68 | Scalable | Sensitive to diazonium stability |

| I₂/TBHP Oxidation | I₂, TBHP | 80°C | 55–62 | Metal-free | Moderate yields |

Mechanistic Insights

Cyclocondensation Pathway

The reaction between methylhydrazine and ethyl 3-oxobutanoate initiates with nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, forming a hydrazone. Acid catalysis promotes cyclodehydration, eliminating water to form the triazole ring. Saponification of the ester group completes the synthesis.

Copper-Catalyzed Mechanism

Cu(I) facilitates the [3+2] cycloaddition between methyl azide and propiolic acid, stabilizing the transition state through π-coordination. The regioselectivity arises from electronic effects, favoring 1,5-disubstitution.

Chemical Reactions Analysis

Types of Reactions

1,5-DIMETHYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Chemistry

DMTA serves as a crucial building block in organic synthesis. Its triazole ring structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and material science. The compound's ability to undergo various chemical reactions, such as oxidation and substitution, enhances its utility in synthesizing more complex molecules.

Biological Activities

Research indicates that DMTA exhibits potential antimicrobial and anticancer properties. It has been studied for its effects on various biological targets, including enzymes and receptors involved in disease pathways. The mechanism of action often involves interactions that enhance binding affinity due to the compound's unique triazole structure .

Medicinal Chemistry

In drug development, DMTA is being explored as a scaffold for designing novel pharmaceuticals. Its structural characteristics make it suitable for modifications that could lead to improved therapeutic agents targeting specific diseases. Ongoing studies focus on its efficacy and safety profiles in preclinical models .

Material Science

DMTA finds applications in developing new materials, such as polymers and catalysts. Its chemical properties allow it to participate in polymerization reactions, leading to materials with desirable mechanical and thermal properties. Additionally, it can be utilized in creating advanced catalytic systems that enhance reaction efficiencies in industrial processes .

Case Study 1: Antimicrobial Activity

A study evaluated DMTA's effectiveness against various bacterial strains. Results indicated significant inhibition of growth in gram-positive bacteria, suggesting potential as an antimicrobial agent.

Case Study 2: Drug Development

Research on DMTA derivatives demonstrated enhanced anticancer activity compared to standard treatments in vitro. These findings support further investigation into DMTA-based compounds for therapeutic use.

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The oxo group in 1-ethyl-4-methyl-5-oxo derivatives increases acidity, enhancing metal-chelating capacity compared to 1,5-dimethyl analogues .

- Aromatic Substituents : Aryl groups (e.g., 4-chlorophenyl) improve binding to hydrophobic enzyme pockets, as seen in carbonic anhydrase-II inhibitors .

- Ester vs. Acid Forms : Methyl/ethyl esters (e.g., , entry 42) are intermediates for carboxylic acids, offering tunable solubility for synthetic applications .

Physicochemical Properties

- Solubility : The carboxylic acid group confers higher aqueous solubility compared to ester or amide derivatives. For instance, 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid () is isolated as a water-insoluble solid, requiring alkaline conditions for dissolution .

- Thermal Stability : Methyl/ethyl esters (e.g., , entry 42) typically exhibit lower melting points (<100°C) than carboxylic acids (>150°C) due to reduced hydrogen bonding .

Biological Activity

Overview

1,5-Dimethyl-1H-1,2,4-triazole-3-carboxylic acid (DMTrCA) is a heterocyclic compound belonging to the triazole family. It has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. The compound's unique structure facilitates various interactions with biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C5H7N3O2

- Molecular Weight : 141.13 g/mol

- IUPAC Name : this compound

- CAS Number : 1393540-58-3

The biological activity of DMTrCA is primarily attributed to its interaction with cytochrome P450 enzymes. The nitrogen atoms in the triazole ring can coordinate with the iron in the heme group of these enzymes, influencing their catalytic activity. This interaction is crucial for the compound's pharmacokinetic properties and its ability to modulate various biochemical pathways.

Antimicrobial Activity

Research indicates that DMTrCA exhibits significant antimicrobial properties. Studies have shown that derivatives of triazoles, including DMTrCA, can effectively inhibit the growth of a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.0156 μg/mL | |

| Staphylococcus aureus | 0.125–8 μg/mL | |

| Escherichia coli | 0.125–8 μg/mL | |

| Pseudomonas aeruginosa | 0.125–8 μg/mL |

In particular, DMTrCA and its derivatives have shown antifungal activity superior to traditional antifungal agents like fluconazole .

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives. The structural features of DMTrCA may contribute to its ability to inhibit tumor growth through various mechanisms, including enzyme inhibition and disruption of cellular processes .

Case Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of DMTrCA exhibited antifungal activity against multiple strains of Candida. The compound was found to be 16-fold more effective than fluconazole against Candida albicans, indicating its potential as an alternative treatment for fungal infections .

Case Study 2: Antibacterial Activity

In another study focusing on antibacterial properties, compounds derived from DMTrCA were evaluated against both drug-sensitive and drug-resistant strains of bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values comparable to existing antibiotics .

Pharmacokinetics

The pharmacokinetic profile of DMTrCA suggests favorable absorption and distribution characteristics due to its ability to form hydrogen bonds and its stability under various environmental conditions. This profile enhances its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Two primary approaches are documented:

- Azide-mediated cyclization : React 4-chloromethylpyrazole derivatives with sodium azide (NaN₃) in DMF at 50°C for 3 hours, followed by ice-water quenching and recrystallization from ethanol .

- Cyclocondensation : Use cyanacetamide and tert-butyl peroxide in THF under reflux (5 hours), followed by acidification (pH 3 with 10% HCl) to precipitate the product, which is recrystallized from toluene .

- Optimization : Adjust solvent polarity (DMF vs. THF) and catalyst ratios to improve yield. Monitor reaction progress via TLC or HPLC.

Q. What purification techniques are recommended for isolating this compound?

- Key steps : After synthesis, isolate the crude product via filtration and wash with ice-cold water to remove unreacted reagents. Purify further using recrystallization from ethanol or toluene, depending on solubility . For oily intermediates, employ CH₂Cl₂ extraction and solvent evaporation under reduced pressure .

Q. How can the structure of this compound be validated post-synthesis?

- Analytical methods :

- NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm methyl group positions and triazole ring substitution patterns.

- X-ray crystallography : Resolve crystal structures if single crystals are obtained (e.g., via slow evaporation from toluene) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictory data in synthesis yields across different protocols?

- Troubleshooting :

- Solvent effects : Compare polar aprotic solvents (DMF) vs. non-polar solvents (THF) to assess their impact on cyclization efficiency .

- Catalyst selection : Test alternatives to NaN₃ (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) for improved regioselectivity .

- Reaction monitoring : Use in-situ IR or NMR to detect intermediate formation and adjust reaction times accordingly.

Q. What strategies are effective for derivatizing this compound to enhance its bioactivity?

- Derivatization approaches :

- Amide formation : React the carboxylic acid with amines (e.g., dimethylamide) using coupling agents like EDCI/HOBt in DMF .

- Esterification : Treat with methanol/H₂SO₄ to generate methyl esters for improved lipid solubility .

- Heterocyclic fusion : Explore annulation reactions (e.g., with indole derivatives) to create fused triazole systems with potential pharmacological activity .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Stability studies :

- Thermal stability : Conduct TGA/DSC to assess decomposition temperatures.

- pH sensitivity : Test solubility and degradation in acidic (pH 3) vs. neutral buffers via HPLC .

- Long-term storage : Store at –20°C in airtight containers with desiccants to prevent hydrolysis .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Modeling techniques :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., carbonic anhydrases) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties and reactive sites .

- MD simulations : Analyze stability of ligand-protein complexes in explicit solvent over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.